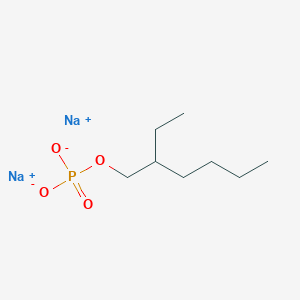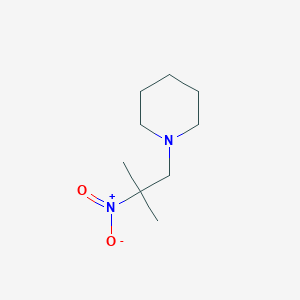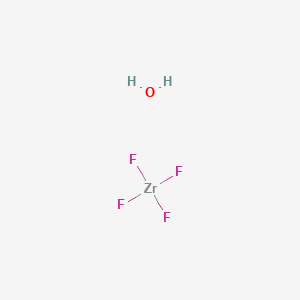
Zirconium(IV) fluoride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(IV) fluoride hydrate is a chemical compound with the formula ZrF₄·xH₂O. It is a hydrated form of zirconium(IV) fluoride, where “x” represents the number of water molecules associated with each formula unit. This compound is known for its applications in various fields, including materials science, chemistry, and industry. This compound is typically found as a white crystalline solid and is known for its high thermal stability and resistance to chemical attack.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium(IV) fluoride hydrate can be synthesized through several methods. One common approach involves the reaction of zirconium dioxide (ZrO₂) with hydrogen fluoride (HF) or hydrofluoric acid (HF) at elevated temperatures. The reaction can be represented as follows:
ZrO2+4HF→ZrF4+2H2O
This reaction produces zirconium(IV) fluoride, which can then be hydrated to form this compound.
Another method involves the direct reaction of zirconium metal with hydrogen fluoride at high temperatures:
Zr+4HF→ZrF4+2H2
Industrial Production Methods
In industrial settings, this compound is often produced by dissolving zirconium compounds, such as zirconium oxychloride, in hydrofluoric acid. The resulting solution is then evaporated to obtain the hydrated form of zirconium(IV) fluoride. This method allows for large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(IV) fluoride hydrate undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, this compound can hydrolyze to form zirconium hydroxide and hydrofluoric acid.
Complexation: It can form complexes with other fluoride ions or ligands, leading to the formation of various zirconium fluoride complexes.
Reduction: Zirconium(IV) fluoride can be reduced to lower oxidation states of zirconium, although this is less common.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Complexation: Fluoride salts or other ligands can be used to form complexes with this compound.
Reduction: Reducing agents such as hydrogen gas or metals can be used under specific conditions to reduce zirconium(IV) fluoride.
Major Products Formed
Hydrolysis: Zirconium hydroxide and hydrofluoric acid.
Complexation: Various zirconium fluoride complexes.
Reduction: Lower oxidation states of zirconium, such as zirconium(III) fluoride.
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) fluoride hydrate has a wide range of scientific research applications, including:
Materials Science: It is used in the production of optical fibers and glasses due to its low refractive index and high transparency in the infrared region.
Chemistry: It serves as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: this compound is investigated for its potential use in dental materials and as an anti-caries agent in toothpaste formulations.
Industry: It is used in the manufacturing of ceramics, coatings, and refractory materials due to its high thermal stability and resistance to chemical attack.
Wirkmechanismus
The mechanism of action of zirconium(IV) fluoride hydrate depends on its specific application. In dental materials, for example, it acts by releasing fluoride ions, which help in the remineralization of tooth enamel and prevention of dental caries. In optical fibers, its low refractive index and high transparency contribute to efficient light transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium(IV) chloride (ZrCl₄): Another zirconium halide with similar applications in catalysis and materials science.
Zirconium(IV) oxydichloride octahydrate (ZrOCl₂·8H₂O): Used as a catalyst and in the production of zirconium-based materials.
Zirconium(IV) sulfate (Zr(SO₄)₂): Used in water treatment and as a precursor for other zirconium compounds.
Uniqueness
Zirconium(IV) fluoride hydrate is unique due to its high thermal stability, resistance to chemical attack, and specific applications in optical materials and dental products. Its ability to form various complexes and its role as a fluoride ion source further distinguish it from other zirconium compounds.
Eigenschaften
IUPAC Name |
tetrafluorozirconium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.H2O.Zr/h4*1H;1H2;/q;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORLMDNEWNWWBP-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.F[Zr](F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H2OZr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-38-1 |
Source


|
| Record name | Zirconium(IV) fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
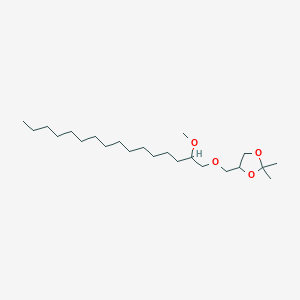

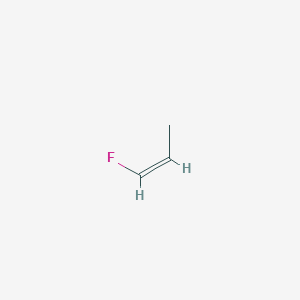
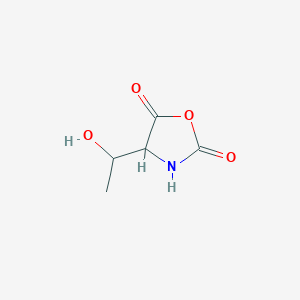
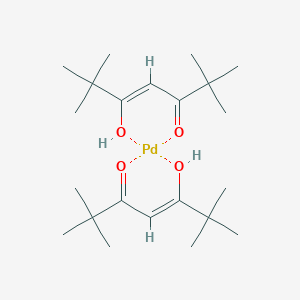

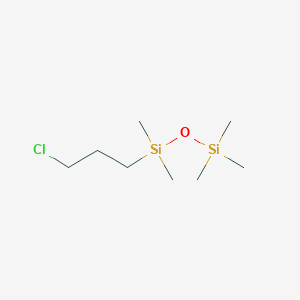
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
